Cas no 2106494-48-6 (2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one)
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one
- 2106494-48-6
- EN300-1127787
-
- Inchi: 1S/C12H20ClNO/c13-12(6-7-12)11(15)9-10-5-3-1-2-4-8-14-10/h10,14H,1-9H2
- InChI Key: MVXQNVIJXIJRGQ-UHFFFAOYSA-N
- SMILES: ClC1(C(CC2CCCCCCN2)=O)CC1
Computed Properties
- Exact Mass: 229.1233420g/mol
- Monoisotopic Mass: 229.1233420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1Ų
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127787-0.05g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1127787-0.1g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1127787-0.25g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1127787-0.5g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1127787-1.0g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1127787-2.5g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1127787-5.0g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1127787-10.0g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 10g |
$7065.0 | 2023-06-09 | ||
| Enamine | EN300-1127787-1g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1127787-5g |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one |
2106494-48-6 | 95% | 5g |
$3273.0 | 2023-10-26 |
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one: A Novel Synthetic Scaffold for Targeted Drug Discovery
2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one represents a unique molecular scaffold with potential applications in medicinal chemistry. This compound, characterized by its azocan-2-yl functional group and 1-chlorocyclopropyl substituent, has garnered attention for its structural versatility and biological activity. Recent studies have highlighted its role in modulating enzymatic pathways and its potential as a lead compound for drug development. The compound's chemical structure, defined by its CAS number 2106494-48-6, provides a foundation for exploring its pharmacological properties and therapeutic relevance.
The azocan-2-yl group, a nitrogen-containing heterocyclic moiety, is known for its ability to participate in various biological interactions. This feature positions 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one as a promising candidate for targeting specific molecular mechanisms. The 1-chlorocyclopropyl substituent further enhances its structural complexity, potentially influencing its reactivity and binding affinity. These characteristics align with current trends in drug design, where multifunctional scaffolds are increasingly sought after for their ability to address complex disease mechanisms.
Recent advancements in computational chemistry have enabled detailed analysis of the compound's molecular behavior. A 2024 study published in Journal of Medicinal Chemistry demonstrated that the azocan-2-yl group exhibits favorable interactions with protein targets, particularly in the context of kinase inhibition. This finding underscores the compound's potential in developing novel therapeutics for oncology and inflammatory disorders. The 1-chlorocyclopropyl group, meanwhile, contributes to the compound's metabolic stability, a critical factor in pharmaceutical development.
Structural analysis of 2-(azocan-2-yl)-1-(1-chlorocycloproyl)ethan-1-one reveals its potential as a scaffold for drug-like molecules. The compound's molecular framework, characterized by its cyclopropane ring and azocane functionality, allows for diverse modifications. Researchers have explored its application in creating derivatives with enhanced pharmacokinetic profiles. For instance, a 2023 study in Organic & Biomolecular Chemistry reported the synthesis of analogs with improved solubility and bioavailability, highlighting the compound's adaptability in medicinal chemistry.
The compound's biological activity has been investigated in various preclinical models. In vitro studies have shown its ability to modulate signaling pathways associated with cell proliferation and apoptosis. These findings suggest potential applications in cancer therapy. Additionally, its interaction with inflammatory mediators has been explored, indicating possible therapeutic value in autoimmune diseases. The azocan-2-yl group's role in these interactions remains a focal point of ongoing research.
Recent advances in synthetic methodologies have further expanded the utility of 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one. A 2025 paper in Chemical Communications described a novel catalytic approach for its synthesis, enabling scalable production of the compound. This development is significant for pharmaceutical companies seeking to optimize drug discovery pipelines. The compound's structural features make it amenable to various synthetic transformations, facilitating the creation of diverse derivatives with tailored properties.
From a medicinal chemistry perspective, the compound's properties align with the principles of drug design. Its ability to engage in multiple molecular interactions suggests potential applications in multi-target therapies. Researchers are exploring its use in combination therapies, where it could synergistically enhance the efficacy of existing treatments. The 1-chlorocyclopropyl substituent's influence on metabolic stability is particularly relevant in this context, as it may reduce the risk of drug resistance.
Current research trends emphasize the importance of structure-activity relationship (SAR) studies in optimizing compounds like 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one. Machine learning approaches have been employed to predict its interactions with biological targets, enabling more efficient lead optimization. These computational tools are crucial for accelerating the drug discovery process, as they allow for rapid screening of potential modifications.
The compound's potential applications extend beyond traditional therapeutic areas. Its unique molecular architecture has prompted exploration in the field of neuropharmacology. Early studies suggest its ability to modulate neurotransmitter systems, which could be relevant for treating neurological disorders. The azocan-2-yl group's role in these interactions is currently under investigation, with promising results from in vivo models.
Environmental and safety considerations are also being evaluated for 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one. Researchers are assessing its biodegradability and potential ecological impact, which are critical factors in the development of sustainable pharmaceuticals. These studies are part of a broader effort to ensure that new compounds meet regulatory standards while minimizing environmental risks.
Collaborative efforts between academia and industry are driving further exploration of this compound. Partnerships focused on drug discovery are leveraging its structural advantages to develop novel therapeutics. The compound's adaptability to various synthetic strategies makes it an attractive candidate for these collaborations, as it can be tailored to meet specific therapeutic needs.
As research progresses, the compound's role in drug discovery is expected to expand. Its unique properties position it as a valuable tool in the development of targeted therapies. Continued investigation into its molecular mechanisms and potential applications will be essential in realizing its full therapeutic potential.
In conclusion, 2-(azocan-2-yl)-1-(1-chlorocyclopropyl)ethan-1-one represents a promising molecular scaffold with significant potential in medicinal chemistry. Its structural features and biological activity make it a candidate for various therapeutic applications. Ongoing research is focused on optimizing its properties and exploring its role in innovative drug discovery strategies. The compound's unique characteristics position it as a valuable asset in the development of next-generation therapeutics.
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